molecular formula C16H10Cl2N2O4 B3697409 (4E)-1-(3,4-dichlorophenyl)-4-[(3,4-dihydroxyphenyl)methylidene]pyrazolidine-3,5-dione

(4E)-1-(3,4-dichlorophenyl)-4-[(3,4-dihydroxyphenyl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B3697409
M. Wt: 365.2 g/mol
InChI Key: OQKZRPMHAHLXIB-BJMVGYQFSA-N
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Description

(4E)-1-(3,4-dichlorophenyl)-4-[(3,4-dihydroxyphenyl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with dichlorophenyl and dihydroxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(3,4-dichlorophenyl)-4-[(3,4-dihydroxyphenyl)methylidene]pyrazolidine-3,5-dione typically involves the condensation of 3,4-dichlorobenzaldehyde with 3,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized with hydrazine hydrate to form the pyrazolidine-3,5-dione core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(3,4-dichlorophenyl)-4-[(3,4-dihydroxyphenyl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(4E)-1-(3,4-dichlorophenyl)-4-[(3,4-dihydroxyphenyl)methylidene]pyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4E)-1-(3,4-dichlorophenyl)-4-[(3,4-dihydroxyphenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    (4E)-1-(3,4-dichlorophenyl)-4-[(3,4-dihydroxyphenyl)methylidene]pyrazolidine-3,5-dione: Unique due to its specific substitution pattern and biological activity.

    (4E)-1-(3,4-dichlorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione: Similar structure but with methoxy groups instead of hydroxy groups.

    This compound: Similar core structure but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and dihydroxyphenyl groups contributes to its potential as a versatile compound in various research fields.

Properties

IUPAC Name

(4E)-1-(3,4-dichlorophenyl)-4-[(3,4-dihydroxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O4/c17-11-3-2-9(7-12(11)18)20-16(24)10(15(23)19-20)5-8-1-4-13(21)14(22)6-8/h1-7,21-22H,(H,19,23)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKZRPMHAHLXIB-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-1-(3,4-dichlorophenyl)-4-[(3,4-dihydroxyphenyl)methylidene]pyrazolidine-3,5-dione
Reactant of Route 2
(4E)-1-(3,4-dichlorophenyl)-4-[(3,4-dihydroxyphenyl)methylidene]pyrazolidine-3,5-dione
Reactant of Route 3
(4E)-1-(3,4-dichlorophenyl)-4-[(3,4-dihydroxyphenyl)methylidene]pyrazolidine-3,5-dione
Reactant of Route 4
(4E)-1-(3,4-dichlorophenyl)-4-[(3,4-dihydroxyphenyl)methylidene]pyrazolidine-3,5-dione
Reactant of Route 5
(4E)-1-(3,4-dichlorophenyl)-4-[(3,4-dihydroxyphenyl)methylidene]pyrazolidine-3,5-dione
Reactant of Route 6
Reactant of Route 6
(4E)-1-(3,4-dichlorophenyl)-4-[(3,4-dihydroxyphenyl)methylidene]pyrazolidine-3,5-dione

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